
Vinylamine
Overview
Description
Vinylamine is an organic compound characterized by the presence of a vinyl group attached to an amine group. Its chemical structure is represented as CH₂=CHNH₂. This compound is a monomer that can polymerize to form polythis compound, a polymer with significant industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinylamine is typically synthesized through the hydrolysis of N-vinylformamide. The process involves the following steps:
N-vinylformamide Synthesis: This compound is prepared by reacting acetylene with formamide in the presence of a catalyst.
Hydrolysis: N-vinylformamide is then hydrolyzed under acidic or basic conditions to produce this compound and formic acid as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of N-vinylformamide. The reaction is carried out in reactors designed to handle the exothermic nature of the hydrolysis process. The resulting this compound is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Vinylamine undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form polythis compound, a polymer with high primary amine content.
Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.
Substitution: The amine group in this compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or other polymerization initiators.
Oxidation: Typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Often involves reagents like alkyl halides or acyl chlorides.
Major Products:
Polythis compound: Formed through polymerization.
Oximes and Nitriles: Formed through oxidation.
Substituted Vinylamines: Formed through substitution reactions.
Scientific Research Applications
Polymer Chemistry
1.1 Synthesis of Polyvinylamine and Copolymers
This compound is primarily utilized in the synthesis of polythis compound (PVAm) and its copolymers. PVAm exhibits high water solubility and a substantial density of primary amines, making it suitable for various applications:
- Water Treatment : PVAm is used as a flocculant in water purification processes due to its ability to bind and remove contaminants effectively. Its copolymers, such as poly(this compound-co-sodium acrylate), have been shown to enhance the tensile strength and folding endurance of paper products by 44% and 48%, respectively .
- Paper Industry : The copolymerization of this compound with other monomers improves the retention of fillers in paper manufacturing, enhancing the quality and durability of the final product .
1.2 Functionalization of Surfaces
This compound derivatives are also employed to modify surfaces for improved functionality:
- Gas Membrane Separation : PVAm-based membranes are effective for gas separation processes due to their selective permeability properties .
- Nanoparticle Functionalization : The high density of amine groups in PVAm allows for effective functionalization of nanoparticles, which can be utilized in drug delivery systems and catalysis .
Environmental Applications
2.1 Wastewater Treatment
This compound copolymers serve as coagulants in wastewater treatment processes:
- Food Processing Waste : Research indicates that polymers containing this compound can effectively treat food processing waste slurries, enhancing the removal of suspended solids and organic matter from wastewater .
Material Science
3.1 Coatings and Adhesives
This compound-based polymers are utilized in coatings and adhesives due to their excellent adhesion properties:
- Adhesive Formulations : The incorporation of this compound into adhesive formulations has been shown to improve bonding strength and durability .
3.2 Biomedical Applications
This compound's biocompatibility makes it a candidate for biomedical applications:
- Drug Delivery Systems : The ability to modify PVAm allows for the design of drug delivery systems that can release therapeutic agents in a controlled manner .
Case Study 1: Paper Strength Additives
A study on poly(this compound-co-sodium acrylate) demonstrated that this copolymer significantly increased paper strength properties compared to traditional additives. The optimal synthesis conditions included a hydrolysis temperature of 80 °C and specific concentrations of reactants, leading to enhanced performance metrics in tensile strength and folding endurance .
Case Study 2: Water Purification
Research on PVAm's application as a flocculant revealed that it effectively removes impurities from water sources, showcasing its potential for large-scale environmental remediation efforts. The polymer's ability to interact with various contaminants highlights its utility in sustainable practices .
Mechanism of Action
The primary mechanism by which vinylamine and its derivatives exert their effects is through the interaction of the amine group with various molecular targets. In biological systems, polythis compound can form complexes with negatively charged molecules like DNA, facilitating gene delivery. In industrial applications, the cationic nature of polythis compound allows it to bind to anionic contaminants, aiding in water purification.
Comparison with Similar Compounds
Polyethyleneimine: Another polymer with high amine content, used in similar applications.
Polyvinylpyrrolidone: A polymer with different functional groups but used in similar biomedical applications.
Uniqueness: Vinylamine is unique due to its high primary amine content, which imparts strong cationic properties. This makes it particularly effective in applications requiring strong interactions with anionic species, such as water treatment and gene delivery.
Biological Activity
Vinylamine is a compound with significant biological activity, primarily recognized for its role in various synthetic and therapeutic applications. This article delves into the biological effects, mechanisms of action, and potential therapeutic uses of this compound, supported by relevant data tables and case studies.
Overview of this compound
This compound (VAm) is an amino compound characterized by the presence of a vinyl group (–CH=CH2) attached to an amine. Its structural formula is represented as follows:
This unique structure allows this compound to participate in various chemical reactions, including polymerization and functionalization, making it a valuable intermediate in organic synthesis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, N-doped carbon dots derived from poly(this compound) exhibited potent antibacterial activity against various bacterial strains, particularly Gram-positive bacteria like Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth, suggesting potential applications in antimicrobial therapies .
Cytotoxicity and Anticancer Activity
This compound has also been investigated for its cytotoxic effects against cancer cell lines. A study on vinylamycin analogues, which include this compound structures, demonstrated significant activity against K562 leukemia cells with an IC50 value of 0.64 μM. This indicates that modifications to the this compound structure can enhance its anticancer efficacy while maintaining low toxicity levels .
Table 1 summarizes the cytotoxic effects of various this compound derivatives against different cancer cell lines:
Compound | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
Vinylamycin | K562 | 0.64 | High potency |
This compound derivative | MCF-7 | 4.86 | Moderate potency |
Other analogues | Various | Varies | Structure-dependent activity |
The mechanisms underlying the biological activity of this compound and its derivatives are multifaceted. For antimicrobial activity, it is suggested that this compound disrupts bacterial cell membranes or inhibits critical enzymatic functions within microbial cells . In the context of cancer therapy, the cytotoxicity may be attributed to the induction of apoptosis in cancer cells, likely mediated through pathways involving reactive oxygen species (ROS) generation and DNA damage .
Case Study 1: Vinyl Chloride Exposure
A significant body of research has focused on vinyl chloride, a compound closely related to this compound. Workers exposed to vinyl chloride have shown increased risks for various cancers, including liver and brain cancers. The epidemiological studies indicated that high exposure levels correlate with specific malignancies such as angiosarcoma . Although this case primarily concerns vinyl chloride, it underscores the importance of understanding the biological implications of related compounds like this compound.
Case Study 2: Anticancer Efficacy in Animal Models
In vivo studies using zebrafish xenograft models have demonstrated that certain this compound derivatives maintain their anticancer activity under hypoxic conditions, which are often encountered in solid tumors. These findings suggest that structural modifications to this compound can enhance therapeutic efficacy in challenging tumor microenvironments .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and optimizing vinylamine under controlled laboratory conditions?
- Methodological Answer : this compound synthesis typically involves catalytic amination of ethylene derivatives or hydrolysis of protected precursors (e.g., N-vinylphthalimide). Key parameters to optimize include temperature (30–80°C), catalyst loading (e.g., palladium or nickel-based systems), and reaction time (2–24 hours). Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor yield and purity. For reproducibility, document batch-specific variables such as solvent polarity (e.g., water vs. THF) and inert gas purging protocols .
- Table 1 : Comparison of this compound Synthesis Routes
Method | Catalyst | Yield (%) | Purity (GC) | Key Limitation |
---|---|---|---|---|
Catalytic Amination | Pd/C | 72 | 98% | Catalyst cost |
Hydrolysis | H2SO4 | 65 | 95% | Byproduct formation |
Q. How can researchers characterize this compound’s structural and electronic properties using spectroscopic techniques?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) for proton environment analysis (δ 1.2–1.8 ppm for NH2, δ 5.2–5.8 ppm for vinyl protons). Infrared (IR) spectroscopy identifies N-H stretches (~3350 cm⁻¹) and C=C vibrations (~1640 cm⁻¹). For electronic properties, ultraviolet-visible (UV-Vis) spectroscopy in polar solvents (e.g., methanol) reveals π→π* transitions. Cross-validate with computational simulations (e.g., DFT) to assign spectral bands accurately .
Q. What strategies ensure this compound’s stability during storage and experimental handling?
- Methodological Answer : this compound degrades via polymerization or oxidation. Store under inert atmospheres (argon or nitrogen) at –20°C in amber vials. Add stabilizers (0.1% hydroquinone) to inhibit radical polymerization. Regularly assess purity via GC-MS and adjust storage conditions based on degradation kinetics studies .
Q. How do solvent polarity and pH influence this compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : In polar aprotic solvents (e.g., DMF), this compound exhibits enhanced nucleophilicity due to deprotonation (pKa ~38). At pH < 5, protonation of NH2 reduces reactivity. Use potentiometric titrations to map pH-dependent reactivity and kinetic assays (e.g., stopped-flow techniques) to quantify rate constants .
Q. What analytical methods are most effective for quantifying trace this compound in complex mixtures?
- Methodological Answer : Derivatize this compound with dansyl chloride or fluorescamine for fluorometric detection (LOD: 0.1 ppm). Alternatively, use gas chromatography-mass spectrometry (GC-MS) with a DB-5 column for separation. Validate methods via spike-and-recovery experiments in matrices like biological fluids or reaction slurries .
Advanced Research Questions
Q. How can discrepancies between computational predictions (e.g., DFT) and experimental data for this compound’s electronic structure be resolved?
- Methodological Answer : Re-evaluate basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models in simulations. Compare calculated vs. experimental dipole moments and ionization potentials. Perform multireference calculations (e.g., CASSCF) if conjugation effects are underestimated. Collaborate with crystallographers to obtain high-resolution X-ray data for geometric validation .
Q. What mechanistic insights can transient absorption spectroscopy provide about this compound’s photodegradation pathways?
- Methodological Answer : Use femtosecond transient absorption spectroscopy to track excited-state dynamics. Identify intermediates (e.g., radicals or zwitterions) via time-resolved spectral signatures. Correlate decay kinetics with solvent dielectric constants to elucidate solvent-cage effects. Validate mechanisms using isotopic labeling (e.g., 15N-vinylamine) .
Q. How should conflicting literature reports on this compound’s NH2 vibrational frequencies be addressed?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., KBr pellets for IR, 4 cm⁻¹ resolution). Compare with matrix-isolation IR to eliminate solvent/intermolecular effects. Perform normal mode analysis using computational tools (e.g., Gaussian) to assign vibrations unambiguously. Publish raw spectra in open repositories for transparency .
Q. What experimental designs elucidate this compound’s role in catalytic cycles (e.g., as a ligand or intermediate)?
- Methodological Answer : Use operando spectroscopy (e.g., Raman or XAS) to monitor this compound during catalysis. Isotopic tracer studies (13C-labeled) track incorporation into products. Kinetic profiling (e.g., Eyring plots) distinguishes between rate-limiting steps (e.g., ligand substitution vs. substrate activation). Collaborate with theoreticians to map potential energy surfaces .
Q. How can researchers design this compound derivatives with enhanced stability for biomedical applications?
- Methodological Answer : Introduce steric hindrance (e.g., methyl groups) near the NH2 moiety to retard degradation. Test derivatives via accelerated stability studies (40°C/75% RH for 4 weeks). Use QSAR models to correlate substituent electronic parameters (Hammett σ) with half-lives. Validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT tests) .
Properties
IUPAC Name |
ethenamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N/c1-2-3/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKPFRHYYNDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N | |
Record name | ETHYLENEAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
26336-38-9 | |
Record name | Poly(vinylamine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26336-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2075053 | |
Record name | Vinylamine | |
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Molecular Weight |
43.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Usually colorless to light colored liquids with an ammonia-like odor. Flammable. May be very corrosive to skin, eyes, mucus membranes and metals. They are often used as fungicides and to manufacture other chemicals. | |
Record name | ETHYLENEAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
593-67-9, 26336-38-9 | |
Record name | ETHYLENEAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/6465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Vinylamine | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyleneamine | |
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Record name | Poly(vinylamine) | |
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Record name | Ethenamine, homopolymer | |
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Record name | Vinylamine | |
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Record name | Vinylamine | |
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Record name | VINYLAMINE | |
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